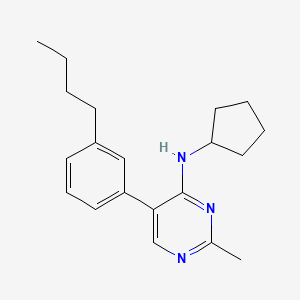

5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine

Description

5-(3-Butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-butylphenyl group at position 5, a cyclopentylamine at position 4, and a methyl group at position 2. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial, antifungal, and receptor-targeting applications . This compound’s unique substitution pattern distinguishes it from related pyrimidine analogues, warranting detailed comparative analysis.

Properties

CAS No. |

917895-79-5 |

|---|---|

Molecular Formula |

C20H27N3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

5-(3-butylphenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C20H27N3/c1-3-4-8-16-9-7-10-17(13-16)19-14-21-15(2)22-20(19)23-18-11-5-6-12-18/h7,9-10,13-14,18H,3-6,8,11-12H2,1-2H3,(H,21,22,23) |

InChI Key |

SAFXUQXGJZLMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C2=CN=C(N=C2NC3CCCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Suzuki–Miyaura Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

*Estimated using analogous compounds.

Biological Activity

5-(3-Butylphenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine class, notable for its diverse biological activities. This compound's structure includes a butylphenyl group and a cyclopentyl group, which contribute to its pharmacological properties. Research on this compound has highlighted its potential in medicinal chemistry, particularly in anti-inflammatory and anticancer applications.

The molecular formula of this compound is with a molecular weight of approximately 309.448 g/mol. Its structural composition includes:

| Property | Value |

|---|---|

| Molecular Formula | C20H27N3 |

| Molecular Weight | 309.448 g/mol |

| LogP | 5.222 |

| PSA (Polar Surface Area) | 37.81 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves modulation of cellular signaling pathways that lead to cell cycle arrest and apoptosis.

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of the compound against several cancer cell lines, revealing an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to that of Tamoxifen (IC50 = 10.38 µM). Western blot analysis indicated increased p53 expression levels and caspase-3 cleavage, suggesting activation of apoptotic pathways .

-

Mechanistic Insights :

- Flow cytometry assays demonstrated that the compound triggers apoptosis in a dose-dependent manner, with significant induction of caspase activity in treated cells . The presence of electron-withdrawing groups in its structure was found to enhance biological activity, supporting structure-activity relationship (SAR) studies that guide further modifications for improved efficacy.

-

Comparative Analysis :

- In comparative studies with related compounds, it was noted that structural modifications significantly influence biological activity. For instance, compounds lacking the cyclopentyl group exhibited reduced potency against cancer cell lines.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.